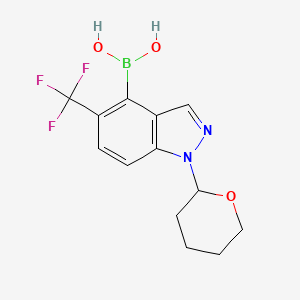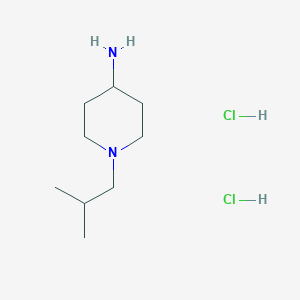
4-N-(4-Tert-butyl-1-cyanocyclohexyl)-1-N-cyclopropylbenzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-(4-Tert-butyl-1-cyanocyclohexyl)-1-N-cyclopropylbenzene-1,4-dicarboxamide (referred to as compound X) is a chemical compound that has shown potential in various scientific research applications.
作用机制
The exact mechanism of action of compound X is not yet fully understood, but studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and neurodegeneration. Additionally, compound X has been found to modulate the activity of certain signaling pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that compound X has a low toxicity profile and does not cause significant adverse effects in animal models. Additionally, compound X has been found to have antioxidant properties, potentially contributing to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using compound X in lab experiments is its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, compound X has a relatively simple synthesis method, making it accessible for researchers. However, one limitation is that the exact mechanism of action is not yet fully understood, which may hinder further research efforts.
未来方向
Future research on compound X could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in other diseases. Additionally, studies could investigate the optimal dosage and administration methods for compound X to maximize its therapeutic effects. Finally, research could investigate potential drug interactions and side effects of compound X to ensure its safety and efficacy in clinical settings.
In conclusion, compound X has shown potential in various scientific research applications, including as a potential therapeutic agent for cancer and neurodegenerative diseases. While its exact mechanism of action is not yet fully understood, studies have suggested that it inhibits the activity of certain enzymes involved in disease progression. Further research is needed to fully elucidate its mechanism of action and explore its potential therapeutic applications in other diseases.
合成方法
Compound X can be synthesized through a multistep process involving the reaction of 4-tert-butylcyclohexanone with malononitrile, followed by the reaction of the resulting product with cyclopropylamine and 4-bromo-1-fluorobenzene. The final product is obtained through purification processes such as column chromatography and recrystallization.
科学研究应用
Compound X has shown potential in various scientific research applications, including as a potential therapeutic agent for cancer and neurodegenerative diseases. Studies have shown that compound X can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, compound X has been found to have neuroprotective effects, potentially making it a useful treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-N-(4-tert-butyl-1-cyanocyclohexyl)-1-N-cyclopropylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-21(2,3)17-10-12-22(14-23,13-11-17)25-20(27)16-6-4-15(5-7-16)19(26)24-18-8-9-18/h4-7,17-18H,8-13H2,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMXYXRQLQQZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n1-(4-Tert-butyl-1-cyanocyclohexyl)-n4-cyclopropylbenzene-1,4-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2624629.png)
![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/no-structure.png)

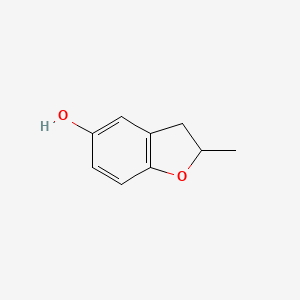
![4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2624637.png)


![1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2624640.png)
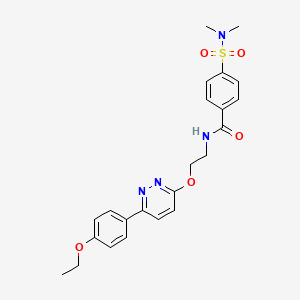
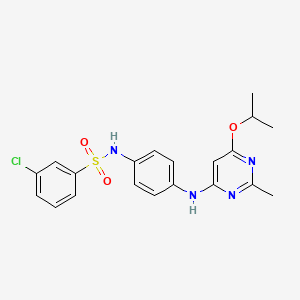
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2624647.png)
